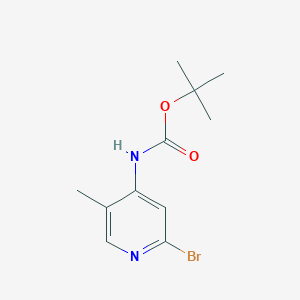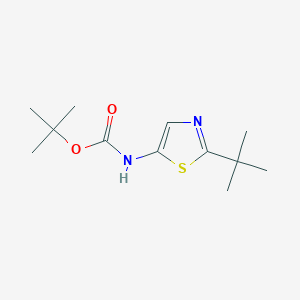![molecular formula C7HF3INS B13132755 4,5,7-Trifluoro-2-iodobenzo[d]thiazole](/img/structure/B13132755.png)
4,5,7-Trifluoro-2-iodobenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,7-Trifluoro-2-iodobenzo[d]thiazole is a heterocyclic organic compound characterized by the presence of fluorine and iodine atoms on a benzothiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trifluoro-2-iodobenzo[d]thiazole typically involves the introduction of fluorine and iodine atoms onto a benzothiazole scaffold. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzothiazole derivative.
Iodination: The iodination step often involves the use of iodine or iodine monochloride (ICl) in the presence of a catalyst like copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,7-Trifluoro-2-iodobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Wissenschaftliche Forschungsanwendungen
4,5,7-Trifluoro-2-iodobenzo[d]thiazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It acts as a versatile intermediate in the synthesis of complex organic molecules, facilitating the construction of various functionalized compounds.
Wirkmechanismus
The mechanism of action of 4,5,7-Trifluoro-2-iodobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms enhances its reactivity and binding affinity to biological targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,7-Trifluorobenzo[d]thiazole: Lacks the iodine atom, which affects its reactivity and applications.
2-Iodobenzo[d]thiazole: Does not have fluorine atoms, resulting in different chemical properties and uses.
4,5-Difluoro-2-iodobenzo[d]thiazole: Similar but with one less fluorine atom, impacting its chemical behavior.
Uniqueness
4,5,7-Trifluoro-2-iodobenzo[d]thiazole is unique due to the combination of fluorine and iodine atoms on the benzothiazole ring. This specific arrangement imparts distinct chemical properties, making it valuable for specialized applications in various fields of research.
Eigenschaften
Molekularformel |
C7HF3INS |
|---|---|
Molekulargewicht |
315.06 g/mol |
IUPAC-Name |
4,5,7-trifluoro-2-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7HF3INS/c8-2-1-3(9)6-5(4(2)10)12-7(11)13-6/h1H |
InChI-Schlüssel |
NFCGUHSFUXAHOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C2C(=C1F)SC(=N2)I)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B13132677.png)

![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester](/img/structure/B13132700.png)


![(R)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13132713.png)







